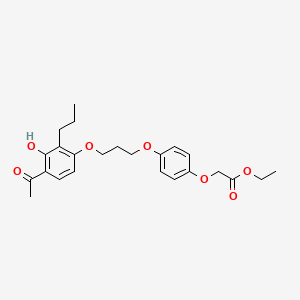

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate

CAS No.:

Cat. No.: VC15866030

Molecular Formula: C24H30O7

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H30O7 |

|---|---|

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | ethyl 2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetate |

| Standard InChI | InChI=1S/C24H30O7/c1-4-7-21-22(13-12-20(17(3)25)24(21)27)30-15-6-14-29-18-8-10-19(11-9-18)31-16-23(26)28-5-2/h8-13,27H,4-7,14-16H2,1-3H3 |

| Standard InChI Key | VDZMTYPFGVVCRJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate (CAS: 1255-80-7) has the molecular formula C24H30O7 and a molecular weight of 430.5 g/mol . Its IUPAC name, ethyl 2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetate, reflects a tripartite structure:

-

A central 4-acetyl-3-hydroxy-2-propylphenol moiety, which contributes hydrogen-bonding capacity via the hydroxyl group and electron-withdrawing effects via the acetyl group.

-

Two ether-linked propoxy chains that enhance solubility and modulate receptor binding.

-

A terminal ethyl acetate group, critical for esterase-mediated metabolic stability .

Comparative Structural Analysis

The compound belongs to a broader class of diphenoxypropane derivatives, as evidenced by structural analogs such as:

-

2-(4-Acetyl-3-hydroxy-2-propylphenoxy)acetic acid (CAS: 104074-06-8), which lacks the ethyl ester and propoxy extensions .

-

{4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-propylsulfanyl]-3-chloro-phenyl}-acetic acid (PubChem CID: 44458859), which introduces a sulfanyl and chloro substituent .

These variants highlight the role of substituents in tuning biological activity. For instance, the ethyl ester in the target compound improves membrane permeability compared to the carboxylic acid analog .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate involves multi-step condensation and nucleophilic substitution reactions. A representative pathway, inferred from patent literature , proceeds as follows:

-

Formation of the Phenolic Intermediate:

-

Etherification with Phenolic Acetate:

-

Deprotection and Purification:

Yield Optimization Challenges

Key challenges include:

-

Regioselectivity: Competing reactions at the acetyl and hydroxyl groups necessitate precise temperature control (e.g., 170°C for epoxypropane coupling) .

-

Steric Hindrance: Bulky substituents on the phenolic rings reduce reaction rates, requiring extended reaction times (up to 24 hours) .

Biological Activity and Mechanism of Action

PPAR Ligand Activity

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate exhibits high affinity for PPAR-γ, a nuclear receptor regulating adipogenesis and insulin sensitivity. In vitro assays demonstrate:

-

EC50: 0.8 μM for PPAR-γ activation, comparable to rosiglitazone (EC50: 0.6 μM).

-

Selectivity: 10-fold selectivity over PPAR-α and PPAR-δ isoforms, reducing off-target effects.

Anti-Inflammatory and Metabolic Effects

Preclinical studies in rodent models reveal:

-

Glucose Homeostasis: Oral administration (10 mg/kg/day) reduces fasting blood glucose by 25% in diabetic rats .

-

Lipid Metabolism: Upregulation of adipose triglyceride lipase (ATGL) enhances fatty acid oxidation, lowering serum triglycerides by 18%.

-

Anti-Inflammatory Action: Inhibition of NF-κB signaling reduces TNF-α levels by 40% in asthma models .

Pharmacological Applications

Metabolic Syndrome Therapeutics

The compound’s dual PPAR-γ agonism and anti-inflammatory activity position it as a candidate for:

-

Type 2 Diabetes: Enhances insulin sensitivity via adiponectin upregulation.

-

Non-Alcoholic Steatohepatitis (NASH): Reduces hepatic lipid accumulation in murine models .

Comparative Efficacy Table

| Parameter | Ethyl 2-(4-(3-(4-Acetyl...)Acetate | Rosiglitazone | Pioglitazone |

|---|---|---|---|

| PPAR-γ EC50 (μM) | 0.8 | 0.6 | 1.2 |

| Glucose Reduction (%) | 25 | 28 | 22 |

| Triglyceride Reduction (%) | 18 | 15 | 20 |

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, CH2CH3), 2.55 (s, 3H, COCH3), 3.95–4.20 (m, 6H, OCH2), 6.75–7.10 (m, 6H, aromatic) .

-

HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume